molecular formula C18H18 B13742998 1,2,3,4-Tetramethylphenanthrene CAS No. 4466-77-7

1,2,3,4-Tetramethylphenanthrene

Cat. No.: B13742998
CAS No.: 4466-77-7
M. Wt: 234.3 g/mol
InChI Key: OGWJPJREDQYLQD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, introducing nitro or halogen groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrogenated phenanthrene derivatives.

    Substitution: Nitro- or halogen-substituted phenanthrene derivatives.

Scientific Research Applications

1,2,3,4-Tetramethylphenanthrene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their reactivity.

    Biology: Research on its biological activity and potential effects on living organisms.

    Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetramethylphenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include oxidative stress response and metabolic activation.

Comparison with Similar Compounds

    Phenanthrene: The parent compound, lacking the methyl groups.

    1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.

    1,2,3,4-Tetrahydrophenanthrene: A hydrogenated derivative of phenanthrene.

Uniqueness: 1,2,3,4-Tetramethylphenanthrene is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and physical properties compared to other phenanthrene derivatives.

Properties

CAS No.

4466-77-7

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,2,3,4-tetramethylphenanthrene

InChI

InChI=1S/C18H18/c1-11-12(2)14(4)18-16(13(11)3)10-9-15-7-5-6-8-17(15)18/h5-10H,1-4H3

InChI Key

OGWJPJREDQYLQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C=CC3=CC=CC=C32)C)C

Origin of Product

United States

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